1-Bromobut-3-en-2-one

Vue d'ensemble

Description

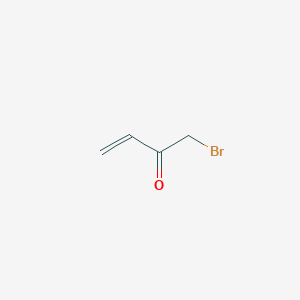

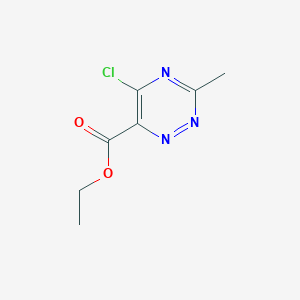

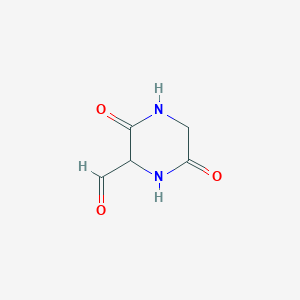

1-Bromobut-3-en-2-one, also known as Bromo-2-pentanone, is an organic compound with the chemical formula C4H5BrO . It is a colorless or yellow liquid with a special fragrance .

Synthesis Analysis

1-Bromobut-3-en-2-one can be prepared by reacting 2-Hexanone with bromine in the presence of an acid catalyst. Alternatively, 2-pentenol can be reacted with hydrobromic acid and dehydrated to obtain the product .Molecular Structure Analysis

The molecular formula of 1-Bromobut-3-en-2-one is C4H5BrO. It has an average mass of 148.986 Da and a monoisotopic mass of 147.952377 Da .Chemical Reactions Analysis

1-Bromobut-3-en-2-one, like other conjugated dienes, is subject to attack by electrophiles. Upon electrophilic addition, the conjugated diene forms a mixture of two products—the kinetic product and the thermodynamic product—whose ratio is determined by the conditions of reaction .Physical And Chemical Properties Analysis

1-Bromobut-3-en-2-one is soluble in most organic solvents, such as alcohols, ketones, ethers, and aromatic hydrocarbons . It has a predicted density of 1.490±0.06 g/cm3, a predicted boiling point of 154.5±23.0 °C, a flash point of 78.507°C, and a refractive index of 1.474 .Applications De Recherche Scientifique

α-Regioselective Carbonyl Allylation : A study by Masuyama, Kishida, & Kurusu (1995) demonstrated the use of 1-Bromobut-2-ene for α-regioselective addition to aldehydes, producing specific pent-3-en-1-ols and 2-methylbut-3-en-1-ols. This process involves an organic-aqueous interface, showcasing its utility in organic synthesis.

Effect of a Triple Bond on Vinyl Cation : Research by Kobayashi, Nishi, Koyama, & Taniguchi (1980) explored the impact of a triple bond in vinyl cations, with 2-bromobut-1-en-3-yne as a focus. This study contributes to understanding the stability and reactivity of vinyl cations in different structural contexts.

Synthesis and X-ray Structure of Complex Compounds : The work by Laı̈, Bousquet, & Heumann (1993) involved synthesizing complex organometallic compounds using 2-bromobut-2-ene. This study demonstrates the compound's role in forming complex structures, which are important in various chemical research areas.

Electrophilic Reactivity Studies : Martin, Molines, & Wakselman (1993) investigated the electrophilic reactivity of 1-bromo-3-trifluoromethylbut-2-ene, derived from 1,1,1-trifluoroacetone, towards various nucleophiles (Martin, Molines, & Wakselman, 1993). This research contributes to a deeper understanding of halogenated compounds' reactivity, which is vital in synthetic chemistry.

Ion/Molecule Reaction Studies : The study by Grützmacher & Büchner (2004) focused on the ion/molecule reactions of isomeric bromobutene radical cations with ammonia. This research provides insights into the fundamental aspects of ion chemistry and reaction mechanisms.

Nitrate Radical Reaction Kinetics : A study conducted by Aird, Canosa-mas, Cook, Marston, Monks, Wayne, Ljungström (1992) measured the rate coefficients for nitrate radical reactions with various halogenobutenes, contributing to understanding atmospheric chemistry and environmental impact.

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-bromobut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO/c1-2-4(6)3-5/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYUEVBVPJZOKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454920 | |

| Record name | 1-bromobut-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

155622-69-8 | |

| Record name | 1-bromobut-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid](/img/structure/B114230.png)

![4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B114234.png)

![(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4R,5R)-5-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B114237.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-endo)-(9CI)](/img/structure/B114246.png)

![Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride](/img/structure/B114258.png)